(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-1-[(morpholin-4-yl)methyl]-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-1-[(morpholin-4-yl)methyl]-4,5-dihydro-1H-imidazol-5-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-1-[(morpholin-4-yl)methyl]-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps. The starting materials include 1,3-benzodioxole, methylthiol, morpholine, and imidazole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-1-[(morpholin-4-yl)methyl]-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-1-[(morpholin-4-yl)methyl]-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-1-[(morpholin-4-yl)methyl]-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-1-[(morpholin-4-yl)methyl]-4,5-dihydro-1H-imidazol-5-one shares structural similarities with other imidazole derivatives, benzodioxole compounds, and morpholine-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-3-(morpholin-4-ylmethyl)imidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-25-17-18-13(8-12-2-3-14-15(9-12)24-11-23-14)16(21)20(17)10-19-4-6-22-7-5-19/h2-3,8-9H,4-7,10-11H2,1H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBYTPQLOCQMSL-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N1CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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